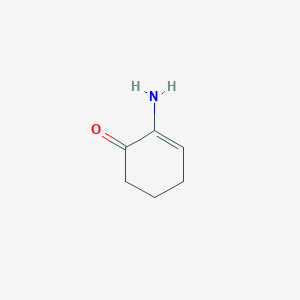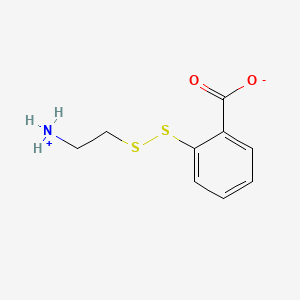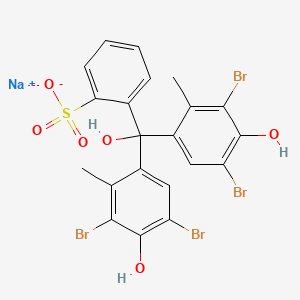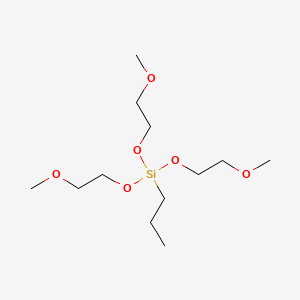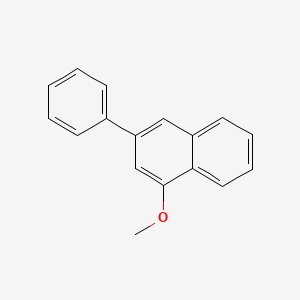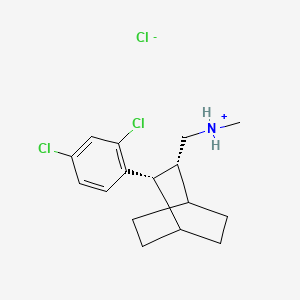
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bicyclic octane ring system with a dichlorophenyl group and a methylaminomethyl substituent, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(222)octane, hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and organic solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the dichlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different aromatic substituents .
Scientific Research Applications
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymes.
Comparison with Similar Compounds
Similar Compounds
cis-2-(o-Chlorophenyl)-3-cyanobicyclo[2,2,2]octane: A structurally similar compound with a cyanobicyclo group instead of the dichlorophenyl group.
cis-2-(2,4-Dichlorophenyl)-2-(1H-Imidazole-1-yl)Methyl)-4-(p-Toluene Sulfonyloxy)methyl-1,3-Dioxalane: Another related compound used in the synthesis of ketoconazole.
Uniqueness
The uniqueness of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride lies in its specific combination of functional groups and its potential applications in various fields. Its bicyclic structure and the presence of both dichlorophenyl and methylaminomethyl groups contribute to its distinct chemical properties and biological activities.
Properties
CAS No. |
62374-10-1 |
|---|---|
Molecular Formula |
C16H22Cl3N |
Molecular Weight |
334.7 g/mol |
IUPAC Name |
[(2R,3S)-3-(2,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H21Cl2N.ClH/c1-19-9-14-10-2-4-11(5-3-10)16(14)13-7-6-12(17)8-15(13)18;/h6-8,10-11,14,16,19H,2-5,9H2,1H3;1H/t10?,11?,14-,16-;/m1./s1 |
InChI Key |
QDIAZDALZWTDAS-UCCWGRJBSA-N |
Isomeric SMILES |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=C(C=C(C=C3)Cl)Cl.[Cl-] |
Canonical SMILES |
C[NH2+]CC1C2CCC(C1C3=C(C=C(C=C3)Cl)Cl)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


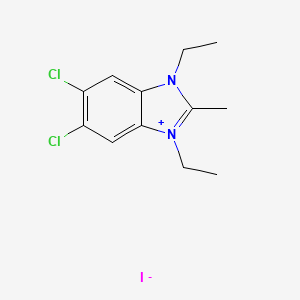
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

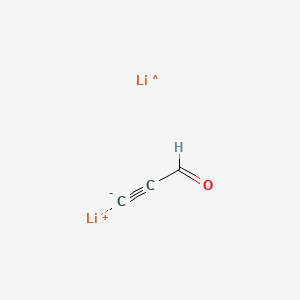
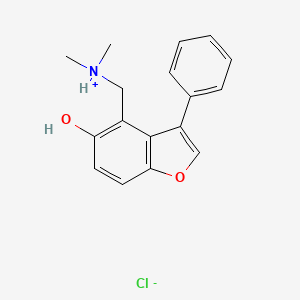
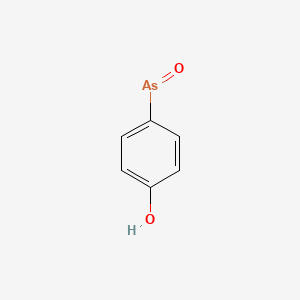
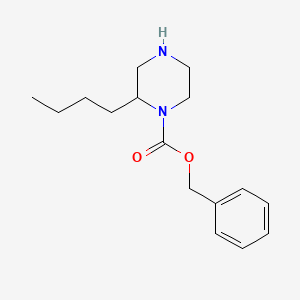
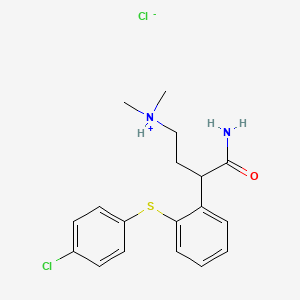
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
